1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-3-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a tetrahydrofuran-2-yl group at position 5 and an indole-3-carboxamide moiety at position 2. The tetrahydrofuran ring introduces chirality and polarity, which may enhance solubility compared to non-oxygenated analogs. The indole moiety, methylated at position 1, reduces steric hindrance while maintaining aromatic interactions.
Properties
IUPAC Name |
1-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-20-9-11(10-5-2-3-6-12(10)20)14(21)17-16-19-18-15(23-16)13-7-4-8-22-13/h2-3,5-6,9,13H,4,7-8H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKJYXVCJWDRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=NN=C(S3)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-3-carboxamide involves several steps. One common synthetic route includes the reaction of 1-methylindole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazole under appropriate conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their physicochemical properties:
Key Structural Differences and Implications
Substituents on Thiadiazole Ring :
- The target compound ’s 5-(tetrahydrofuran-2-yl) group provides a polar, oxygen-containing heterocycle, enhancing solubility in polar solvents compared to methyl () or acetyl/phenyl groups ().
- Chlorophenyl or methoxyphenyl substituents () introduce electron-withdrawing or donating effects, altering electronic distribution and binding affinity.
Indole-linked coumarin () or benzamide () moieties expand π-π stacking interactions but may reduce metabolic stability.
Biological Activity
The compound 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of indole derivatives and incorporates a thiadiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.
Chemical Formula: C₁₄H₁₅N₃O₂S
Molecular Weight: 273.35 g/mol
Antimicrobial Activity
Research indicates that compounds with thiadiazole structures often exhibit significant antimicrobial properties. A study highlighted that related thiadiazole derivatives demonstrated potent inhibitory effects against various bacterial strains, suggesting that the target compound may also possess similar activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 15 |
| Thiadiazole Derivative B | S. aureus | 18 |
| Target Compound | TBD | TBD |
Anticancer Potential
Recent studies have explored the anticancer potential of thiadiazole derivatives. For instance, a series of thiazolidinones were synthesized and evaluated for their cytotoxic effects on glioblastoma cells. These compounds exhibited IC50 values indicating significant cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | Glioblastoma | 5.6 |
| Compound 2 | Glioblastoma | 4.2 |
| Target Compound | TBD | TBD |
The proposed mechanism of action for the biological activity of the target compound involves inhibition of specific enzymes or pathways critical for microbial growth and cancer cell proliferation. For example, some studies suggest that thiadiazoles can inhibit protein synthesis or disrupt cellular metabolism.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives against resistant strains of bacteria. The results indicated that certain modifications in the structure significantly enhanced antibacterial activity.
- Cytotoxicity against Cancer Cells : In vitro studies conducted on various cancer cell lines revealed that the introduction of the tetrahydrofuran moiety in related compounds led to increased apoptosis rates in cancer cells, suggesting a potential application in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
